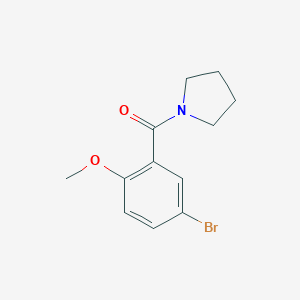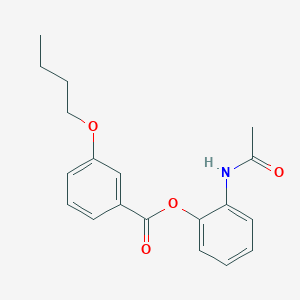![molecular formula C21H26N2O3 B250490 N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as Darapladib, is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is involved in the oxidation of low-density lipoprotein (LDL) particles, leading to the formation of atherosclerotic plaques in the arterial walls. Darapladib has been extensively studied for its potential use in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and coronary artery disease.
Wirkmechanismus
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide inhibits the activity of Lp-PLA2, which is involved in the oxidation of LDL particles. By inhibiting this enzyme, this compound reduces the formation of oxidized LDL particles, which are known to contribute to the formation of atherosclerotic plaques in the arterial walls. This compound also has anti-inflammatory effects, which may further contribute to its cardiovascular benefits.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of oxidized phospholipids in the blood, which are markers of oxidative stress and inflammation. This compound also reduces the levels of LDL particles in the blood, which are known to contribute to the formation of atherosclerotic plaques. In addition, this compound has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a potent and selective inhibitor of Lp-PLA2, making it a useful tool for studying the role of this enzyme in cardiovascular disease. However, this compound has limited solubility in water, which may make it difficult to use in certain experimental settings. In addition, this compound is a relatively large and complex molecule, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
Future research on N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide may focus on its potential use in combination with other drugs for the prevention and treatment of cardiovascular disease. In addition, further studies may be needed to better understand the mechanisms underlying its anti-inflammatory effects. Finally, new synthetic methods for this compound may be developed to improve its solubility and other properties, making it a more versatile tool for scientific research.
Synthesemethoden
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the preparation of 2-isopropylphenol, which is then converted to 2-isopropylphenylacetic acid through a series of reactions. The resulting acid is then coupled with 3-aminophenol to form the intermediate product, 3-{[(2-isopropylphenoxy)acetyl]amino}phenol. This intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its potential use in the prevention and treatment of cardiovascular diseases. Clinical trials have shown that this compound can reduce the incidence of major adverse cardiovascular events, such as myocardial infarction and stroke, in patients with stable coronary heart disease. This compound has also been shown to have anti-inflammatory effects, which may contribute to its cardiovascular benefits.
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-methyl-N-[3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]phenyl]propanamide |
InChI |
InChI=1S/C21H26N2O3/c1-14(2)18-10-5-6-11-19(18)26-13-20(24)22-16-8-7-9-17(12-16)23-21(25)15(3)4/h5-12,14-15H,13H2,1-4H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
AQRZRTYVVQTJOR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)
![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)
![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
